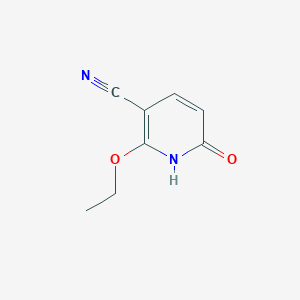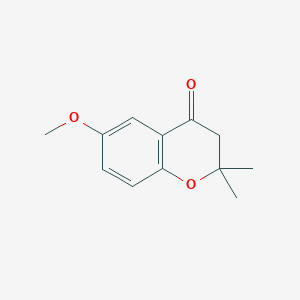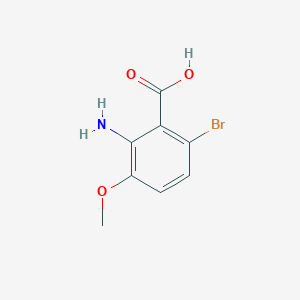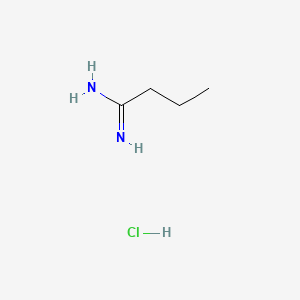
Butyramidine hydrochloride
Vue d'ensemble
Description
Butyramidine hydrochloride is an organic compound, classified as an amine, that is commonly used as a reagent in scientific research. It is a colorless solid that is soluble in water and other polar solvents. This compound is known for its versatility in the laboratory and its ability to be used in a variety of applications.
Applications De Recherche Scientifique
1. Cell Cycle Modulation
Sodium butyrate, closely related to butyramidine hydrochloride, has been studied for its effects on cell cycle events in HeLa cells. It was found to arrest butyrate-treated cells late in the G1 phase very close to the S phase. This suggests a potential application in controlling cell proliferation and possibly in cancer research (Fallon & Cox, 1979).
2. Anti-Leukemic Effects
Butyrate has demonstrated potent effects against leukemia. In a study involving a child with acute myelogenous leukemia, butyrate administration led to a reduction in myeloblasts in the peripheral blood and bone marrow, suggesting a role in leukemia therapy (Novogrodsky et al., 1983).
3. Colon Cancer Inhibition
Research has shown that butyrate, along with carnitine, inhibits human colon carcinoma cell proliferation and induces apoptosis. This discovery provides a rationale for studying the effects of butyrate in colon cancer treatments in vivo (Roy et al., 2009).
4. Enhancing Chemotherapy Efficacy
Butyrate has been found to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil in treating colorectal cancers. It modulates DNA synthesis and induces apoptosis, suggesting a synergistic potential in cancer therapy (Bras-Gonçalves et al., 2001).
5. Histone Modification
Butyrate has been implicated in histone modification, significantly affecting chromatin organization. This might have implications in epigenetics and cancer research (D'Anna et al., 1982).
6. Anti-inflammatory Properties
Calcium butyrate has shown anti-inflammatory effects in chemically-induced colitis in rats and has antitumor properties. Its topical application on the colonic mucosa suggests potential therapeutic roles in inflammatory bowel diseases and cancer (Celasco et al., 2014).
Safety and Hazards
Mécanisme D'action
- Butyramidine hydrochloride (chemical formula: C₄H₁₁ClN₂) is a white or off-white powder that slightly exhibits acidity. It is soluble in water and methanol but insoluble in acetone. The compound readily absorbs moisture .
- By blocking acetylcholine binding, this compound may restore the balance of neurotransmission in relevant areas, affecting neural signaling and function .
Target of Action
Mode of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Butyramidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with aliphatic amidase expression-regulating proteins in Pseudomonas aeruginosa . These interactions are crucial for the regulation of enzyme activity and the synthesis of new compounds. The nature of these interactions involves binding to specific sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in fatty acid metabolism . This can lead to changes in the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can alter cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules. For instance, it can bind to specific proteins and enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be slightly soluble in methanol and water, and it is stable when stored in a dark place at room temperature . Over time, its effects on cellular function can vary, with potential long-term impacts observed in both in vitro and in vivo studies. These temporal effects are crucial for understanding the compound’s overall biochemical behavior.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes . At high doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in fatty acid metabolism . These interactions can influence the metabolic flux and levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its importance in regulating cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is known to be transported via specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects. The subcellular localization of this compound is an important aspect of its overall biochemical behavior.
Propriétés
IUPAC Name |
butanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYCVEYASXULRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952591 | |
| Record name | Butanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3020-81-3 | |
| Record name | Butanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3020-81-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyramidine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT97Y99LQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




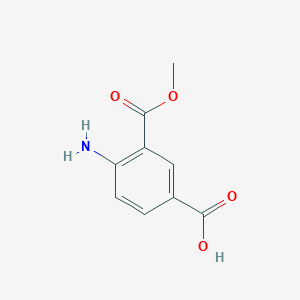

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)





